Methyl 5-amino-4-bromo-2-fluorobenzoate
Overview
Description
“Methyl 5-amino-4-bromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) on the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group (-NH2), a bromo group (-Br), a fluoro group (-F), and a methoxy group (-OCH3) attached to the carboxyl group (-COOH) of the benzoic acid .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 248.05 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 246.96442 g/mol, and its monoisotopic mass is also 246.96442 g/mol . The compound’s complexity, as computed by PubChem, is 203 .Scientific Research Applications
Synthesis and Optimization
- Optimization of Synthesis Methods: Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 5-amino-4-bromo-2-fluorobenzoate, was synthesized through a series of reactions including nitrification, esterification, and hydronation. An optimal synthesis route was developed, leading to a high yield of the target product, confirmed through various analytical techniques (Yin Jian-zhong, 2010).
Applications in Photodynamic Therapy
- Use in Cancer Treatment: A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which are structurally related to this compound, highlighted their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Novel Chemical Reactions and Synthesis
- Unique Chemical Reactions: A study presented a novel synthesis method for 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, a compound analogous to this compound. This method produced unexpected results, leading to new insights into reaction mechanisms and synthetic pathways (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).
Chemical Structure and Properties Analysis
- Vibrational Study and Molecular Analysis: In a study focused on Methyl 2-amino 5-bromobenzoate, a structurally related compound, researchers used density functional theory to investigate the molecular structure and vibrational spectra. This study provided insights into molecular properties and hyperpolarizability, contributing to the understanding of similar compounds like this compound (A. Saxena, Megha Agrawal, A. Gupta, 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-amino-4-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZUPHIDZNPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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